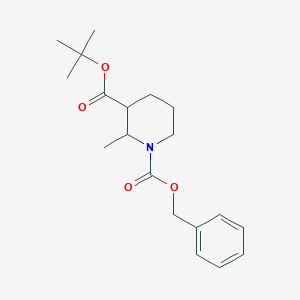
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl group, and a methyl group attached to a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methyl group is then introduced via alkylation. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Análisis De Reacciones Químicas
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
Aplicaciones Científicas De Investigación
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate can be compared to other piperidine derivatives, such as:
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different reactivity and biological properties.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-isopropylpiperidine-1-carboxylate: Features an isopropyl group, affecting its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 |
Clave InChI |
HRISBMYHHVBLFC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


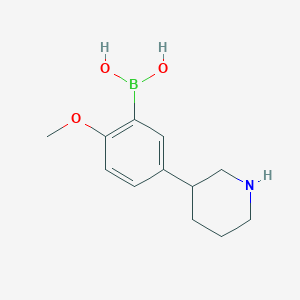


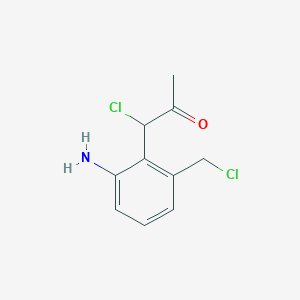

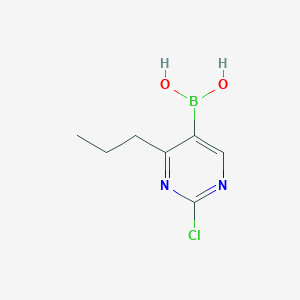


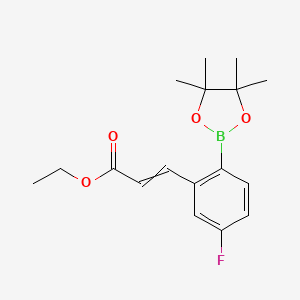

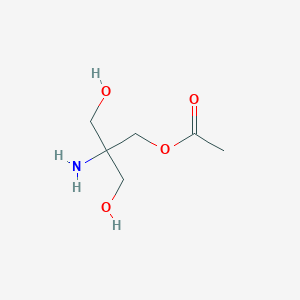

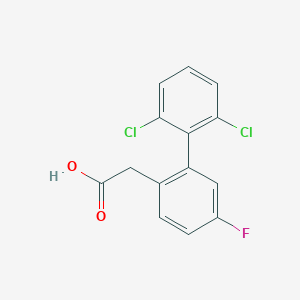
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
